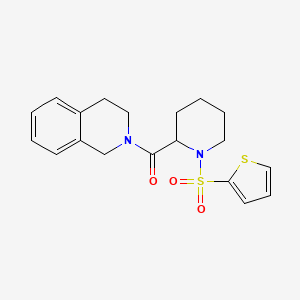

(3,4-dihydroisoquinolin-2(1H)-yl)(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone

Beschreibung

The compound “(3,4-dihydroisoquinolin-2(1H)-yl)(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone” is a hybrid molecule featuring a 3,4-dihydroisoquinoline moiety linked via a methanone bridge to a piperidine ring substituted with a thiophen-2-ylsulfonyl group. This structure combines aromatic, heterocyclic, and sulfonamide functionalities, which are commonly associated with diverse biological activities, including antimicrobial, antiviral, and receptor-binding properties.

Eigenschaften

IUPAC Name |

3,4-dihydro-1H-isoquinolin-2-yl-(1-thiophen-2-ylsulfonylpiperidin-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S2/c22-19(20-12-10-15-6-1-2-7-16(15)14-20)17-8-3-4-11-21(17)26(23,24)18-9-5-13-25-18/h1-2,5-7,9,13,17H,3-4,8,10-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VETHWXUPWPTHRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)N2CCC3=CC=CC=C3C2)S(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dihydroisoquinolin-2(1H)-yl)(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone involves multiple steps. One common method starts with the formation of the 3,4-dihydroisoquinoline structure via a Pictet-Spengler reaction. Next, the piperidine ring is introduced through a nucleophilic substitution reaction. Finally, the thiophene sulfonyl group is attached using a coupling reaction, often facilitated by catalysts like palladium or copper.

Industrial Production Methods

Industrial production methods may employ more scalable and efficient routes, such as continuous flow synthesis or the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. The choice of solvents and catalysts in industrial processes is often guided by factors like cost, availability, and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom of the thiophene sulfonyl group.

Reduction: : Reduction reactions can target the carbonyl group or other electrophilic sites within the molecule.

Substitution: : Substitution reactions may occur at the piperidine ring or the isoquinoline core, where nucleophiles can replace existing groups.

Common Reagents and Conditions

Oxidation: : Reagents like hydrogen peroxide or potassium permanganate.

Reduction: : Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: : Use of nucleophiles such as amines or alkoxides under basic conditions.

Major Products

Oxidation: : Sulfone derivatives.

Reduction: : Reduced forms of the original compound, such as alcohols or amines.

Substitution: : Varied products depending on the nucleophile used, potentially yielding new functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (3,4-dihydroisoquinolin-2(1H)-yl)(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone can be used as an intermediate in the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, this compound can act as a probe to study enzyme activity or as a building block for developing bioactive molecules.

Medicine

Medically, the compound shows potential as a drug candidate, particularly for its interaction with specific biological targets. It may possess anti-inflammatory, analgesic, or anticancer properties, depending on its mechanism of action and the pathways it affects.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a reagent in chemical manufacturing processes.

Wirkmechanismus

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. It may bind to active sites, alter protein conformations, or modulate signaling pathways. The precise mechanism can vary depending on the context of its application, such as inhibiting a specific enzyme or activating a receptor.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

- Thiophen-2-ylsulfonyl vs.

- Alkyl vs.

Computational and Analytical Insights

- Docking Studies (): The Glide docking method, which prioritizes torsional flexibility and empirical scoring, predicts that the sulfonyl group could enhance binding affinity via polar interactions (e.g., with charged residues in protein active sites) .

- Crystallography (): SHELX-refined structures of dihydropyrimidinones () demonstrate how sulfonyl groups stabilize conformations through intermolecular hydrogen bonds, a feature likely relevant to the target compound .

Biologische Aktivität

The compound (3,4-dihydroisoquinolin-2(1H)-yl)(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone is a synthetic derivative of isoquinoline and piperidine, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound based on diverse research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

- Molecular Formula : C19H21N3O2S

- Molecular Weight : 357.45 g/mol

- CAS Number : 1049526-46-6

Biological Activity Overview

The biological activity of this compound has been linked to several pharmacological effects, particularly in the areas of cancer treatment and neurological disorders.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

- PARP Inhibition : Compounds with similar structures have shown potent inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Inhibition of PARP can enhance the efficacy of chemotherapy in BRCA-deficient cancers. For example, a related compound demonstrated IC50 values of 3.8 nM for PARP 1 and 2 .

Neuroprotective Effects

The isoquinoline moiety is known for its neuroprotective properties. Studies suggest that derivatives can modulate neurotransmitter systems and provide protection against neurodegenerative diseases.

The mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : By inhibiting key enzymes such as PARP, it disrupts cancer cell proliferation.

- Receptor Modulation : The compound may interact with various neurotransmitter receptors, influencing pathways associated with mood regulation and cognitive function.

Case Studies

Several studies have explored the biological effects of related compounds:

| Study | Findings |

|---|---|

| Study on PARP Inhibitors | Identified potent PARP inhibitors with significant anticancer activity in BRCA-deficient models. |

| Neuroprotective Study | Demonstrated protective effects against oxidative stress in neuronal cells. |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high-purity (3,4-dihydroisoquinolin-2(1H)-yl)(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone?

- Methodological Answer : Optimize stepwise coupling reactions between the dihydroisoquinoline and sulfonated piperidine moieties. Use acid chlorides or activated esters for acylation under inert conditions (e.g., nitrogen atmosphere) to minimize side reactions. Monitor reaction progress via TLC and HPLC, and purify via column chromatography with gradients of ethyl acetate/hexane. High yields (>95%) can be achieved by controlling temperature (0–5°C during sulfonation) and stoichiometric ratios .

- Key Validation : Confirm purity via / NMR (e.g., absence of residual solvent peaks) and HRMS-ESI (mass error <2 ppm) .

Q. How should researchers address discrepancies between theoretical and experimental solubility profiles of this compound?

- Methodological Answer : Perform pH-dependent solubility assays in buffers (pH 1.2–7.4) and correlate with computational predictions (e.g., ACD/Labs or COSMO-RS). If experimental solubility in aqueous media is lower than predicted, consider salt formation (e.g., hydrochloride) or co-solvent systems (PEG-400/water). Structural analogs with thiophene sulfonyl groups have shown improved solubility via sulfonation optimization .

Q. What spectroscopic techniques are critical for confirming the stereochemistry of the piperidin-2-yl sulfonyl moiety?

- Methodological Answer : Use NMR (if fluorinated analogs exist) and NOESY/ROESY to resolve spatial proximity of protons. For absolute configuration, employ X-ray crystallography (single-crystal growth via slow ether evaporation) or chiral HPLC with cellulose-based columns .

Advanced Research Questions

Q. How can researchers design experiments to resolve conflicting in vitro vs. in silico activity data for this compound?

- Methodological Answer : Re-evaluate molecular docking assumptions (e.g., protein flexibility, solvation effects) using advanced MD simulations (AMBER or GROMACS). Validate in vitro assays with orthogonal methods (e.g., SPR for binding affinity, cellular thermal shift assays for target engagement). For example, analogs with thiophene sulfonyl groups showed unexpected off-target effects in kinase assays, requiring counter-screening .

Q. What strategies are recommended for optimizing metabolic stability without compromising target binding affinity?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., fluorine) at the thiophene ring to block CYP450-mediated oxidation. Use liver microsome assays (human/rat) to identify metabolic hotspots. For instance, methyl substituents on the piperidine ring reduced clearance by 40% in related compounds .

Q. How can computational methods aid in predicting off-target interactions of this compound?

- Methodological Answer : Apply machine learning models (e.g., DeepChem or ChemProp) trained on ChEMBL data to predict polypharmacology. Validate with proteome-wide affinity profiling (e.g., KINOMEscan). A structurally similar sulfonamide compound exhibited unexpected σ1 receptor binding, highlighting the need for broad-spectrum screening .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data between 2D vs. 3D cell culture models?

- Methodological Answer : Compare IC values in monolayer vs. spheroid assays. If potency drops in 3D models, assess penetration via LC-MS/MS quantification of intracellular drug levels. Modify lipophilicity (logP) by adjusting the dihydroisoquinoline substituents; methyl groups improved spheroid penetration by 2.5-fold in analogs .

Structural and Functional Insights

Q. What role does the thiophen-2-ylsulfonyl group play in target selectivity?

- Methodological Answer : Conduct SAR by synthesizing analogs with alternative sulfonyl groups (e.g., phenyl, pyridyl). Use SPR to measure binding kinetics. In a related study, thiophene sulfonyl groups enhanced selectivity for serine proteases over metalloproteases due to π-stacking with His57 .

Experimental Design Tables

| Parameter | Optimization Strategy | Validation Technique |

|---|---|---|

| Reaction Yield | Use Hünig’s base for sulfonation activation | HPLC (Area% >98%) |

| Solubility | Co-solvent systems (DMSO:PBS 1:9) | Nephelometry |

| Metabolic Stability | Introduce para-fluoro on thiophene | Human liver microsome assay |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.